molecular formula C9H8F3N5 B4502729 N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4502729
M. Wt: 243.19 g/mol
InChI Key: CEGMCJGEMHCRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocycles, which has been identified as a promising framework for developing inhibitors against biologically significant targets . Specifically, this structural class has demonstrated potential as a bromodomain inhibitor, targeting epigenetic reader proteins such as BRD4 . Research into closely related analogs has shown that the [1,2,4]triazolo[4,3-b]pyridazine core can effectively bind within the acetylated-lysine recognition site of bromodomains, making it a valuable chemical tool for probing gene regulation and transcription . Furthermore, structurally similar compounds have been investigated for their activity against kinase targets, indicating the potential of this chemotype in multiple therapeutic areas . The presence of the trifluoromethyl group and the cyclopropylamine substitution offers unique physicochemical properties and binding characteristics, providing researchers with a versatile compound for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research purposes to further explore these mechanisms and applications.

Properties

IUPAC Name

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5/c10-9(11,12)8-15-14-7-4-3-6(16-17(7)8)13-5-1-2-5/h3-5H,1-2H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGMCJGEMHCRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a series of condensation reactions.

    Introduction of Cyclopropyl and Trifluoromethyl Groups: The cyclopropyl and trifluoromethyl groups are introduced via substitution reactions using suitable reagents and catalysts.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive regions:

Functional GroupReactivity Profile
Trifluoromethyl (-CF₃)Electron-withdrawing effects enhance electrophilic substitution at adjacent sites
Triazolo-pyridazine coreParticipates in cycloadditions and π-π stacking interactions
CyclopropylamineUndergoes ring-opening reactions under acidic or oxidative conditions

Nucleophilic Substitution Reactions

The trifluoromethyl group activates the triazole ring for nucleophilic attacks. In analogs, chloride displacement at C7 of pyridazine occurs with amines or alkoxides (yields: 48–97%) . For this compound, similar reactivity is expected at C3 or C6 positions:

Compound+NuC-Nu+F(Nu = NH2,OCH3)\text{Compound} + \text{Nu}^- \rightarrow \text{C-Nu} + \text{F}^- \quad (\text{Nu = NH}_2, \text{OCH}_3)

Amine Derivatization

The cyclopropylamine group participates in:

  • Acylation : Forms stable amides with acyl chlorides (e.g., acetyl chloride) at RT .

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to generate tertiary amines .

Cyclization and Ring Expansion

Under reflux with DMF or DMSO, triazolo-pyridazine derivatives undergo cyclization via nitrogen loss :

IntermediateΔFused heterocycle+N2\text{Intermediate} \xrightarrow{\Delta} \text{Fused heterocycle} + \text{N}_2↑

This pathway is critical for synthesizing polycyclic analogs with enhanced bioactivity .

Oxidative Transformations

The amine group oxidizes to nitro or nitroso derivatives using H₂O₂ or KMnO₄. Trifluoromethyl groups remain stable under mild conditions but degrade at >150°C .

Biological Interaction-Driven Reactivity

In BRD4 bromodomain binding studies of analogs:

  • Hydrogen bonds form between the triazole N5 and conserved water molecules .

  • π-stacking occurs between pyridazine and Tyr97/Trp81 residues, enhancing binding affinity (IC₅₀: 11–85 μM) .

Comparative Reactivity Table

Data from structurally related compounds ( ):

Reaction TypeReagents/ConditionsYield (%)Key Product Feature
Nucleophilic substitutionNaN₃, DMF, 80°C85Azide at C3
AcylationAc₂O, pyridine, RT72Acetylated amine
Oxidative cyclizationHNO₂, H₂SO₄, 0°C63Fused triazolo-cinnoline

Synthetic Limitations

  • Steric hindrance : Bulky cyclopropyl groups reduce yields in SNAr reactions (<40%) .

  • Acid sensitivity : Cyclopropane ring opens in HCl/EtOH mixtures .

Computational Insights

DFT calculations for analogs show:

  • LUMO localized on triazole ring (-2.1 eV), favoring electrophilic attacks .

  • HOMO (-6.4 eV) delocalized over pyridazine, enabling charge-transfer complexes .

This compound’s reactivity profile is foundational for developing kinase inhibitors or antimicrobial agents. Further studies should explore photochemical behavior and catalytic coupling reactions.

Scientific Research Applications

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazolo[4,3-b]pyridazine scaffold is common among structurally related compounds. Key variations lie in substituents at positions 3 and 6, which critically influence chemical reactivity and biological activity.

Table 1: Structural Comparison of Selected Triazolopyridazine Derivatives

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Structural Features
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Target) Trifluoromethyl Cyclopropylamine 303.25 Rigid cyclopropyl group enhances selectivity; trifluoromethyl boosts lipophilicity
N-(4-chlorobenzyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Trifluoromethyl 4-Chlorobenzylamine 327.69 Chlorobenzyl group increases electronic effects, enhancing enzyme inhibition
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 3-(Trifluoromethyl)phenyl Cyclohexylamine 387.37 Bulky cyclohexyl and aryl groups improve kinase binding affinity
N-[2-(5-chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cyclopropyl Indole-ethylamine 440.89 Indole moiety enables interactions with hydrophobic enzyme pockets

Key Observations :

  • Trifluoromethyl at Position 3 : Common in antimicrobial and kinase-inhibiting compounds; enhances membrane permeability .
  • Cyclopropyl vs. Benzyl Groups : Cyclopropyl’s rigidity may reduce off-target interactions compared to flexible benzyl groups (e.g., in ’s chlorobenzyl derivative) .
  • Aromatic vs. Aliphatic Amines : Aromatic substituents (e.g., indole in ) improve binding to hydrophobic enzyme regions, while aliphatic amines (e.g., cyclopropyl) favor metabolic stability .

Key Trends :

  • Trifluoromethyl-Containing Compounds : Exhibit broad activity, including kinase inhibition () and antimicrobial effects ().
  • Chlorinated Aromatic Substituents : Enhance potency in enzyme inhibition but may increase toxicity risks (e.g., ’s chlorobenzyl derivative) .
  • Cyclopropyl vs. Cyclohexyl : Cyclopropyl’s smaller size may reduce steric hindrance compared to cyclohexyl, improving target engagement .
Structure-Activity Relationship (SAR) Insights
  • Position 3 : Trifluoromethyl or aryl groups (e.g., 3-(trifluoromethyl)phenyl) are critical for kinase inhibition and membrane permeability .
  • Position 6 :
    • Aliphatic Amines (e.g., cyclopropyl) : Improve metabolic stability and selectivity.
    • Aromatic Amines (e.g., benzyl, indole) : Enhance binding affinity but may compromise pharmacokinetics .
  • Hybrid Structures : Compounds combining trifluoromethyl and rigid amines (e.g., ’s cyclobutyl derivatives) balance activity and safety .

Biological Activity

N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H12F3N5C_{15}H_{12}F_3N_5 with a molecular weight of 303.29 g/mol. The compound features a bicyclic structure that integrates both triazole and pyridazine moieties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve interactions with biological targets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl and trifluoromethyl-substituted precursors under controlled conditions to yield the desired triazolo-pyridazine structure. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

This compound has been investigated for its potential as an inhibitor of tankyrases (TNKSs), which are implicated in various physiological and pathological processes. Preliminary studies indicate that derivatives of this compound exhibit low nanomolar activity against TNKSs . The mechanism involves competitive inhibition at the NAD-binding site, which is critical for TNKS function.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa15.5
MCF-722.0
A54918.7

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and potentially increases binding affinity to targets.
  • Cyclopropyl Substitution : May contribute to conformational rigidity and stability.

Research indicates that small changes in substituents can lead to significant variations in biological activity .

Case Study 1: Tankyrase Inhibition

A study focused on the inhibition of TNKSs demonstrated that derivatives of this compound could effectively reduce cell proliferation in TNKS-dependent cancer models. The most potent derivative showed an IC50 value in the low nanomolar range .

Case Study 2: Anticancer Activity

In another investigation involving various cancer cell lines, the compound exhibited selective cytotoxicity with minimal effects on normal cells. This selectivity underscores its potential as a targeted therapeutic agent .

Q & A

Q. What synthetic routes are commonly employed for preparing N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine?

  • Methodological Answer : The synthesis typically involves coupling cyclopropanamine with a pre-functionalized triazolo-pyridazine core. For example, intermediate amines (e.g., 32a in ) can be reacted with cyclopropanamine under basic conditions (e.g., DIPEA in ethanol) or via peptide coupling reagents like HATU for amide bond formation . Cyclopropyl groups may also be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling, as described in for analogous compounds .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including 1^1H and 13^{13}C) are essential for structural confirmation. For purity assessment, HPLC (≥98% purity thresholds) and melting point analysis are recommended. and highlight the use of HRMS (e.g., m/z 215 [M+H]+^+) and NMR to validate synthetic products .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in a dark, dry environment at 2–8°C in sealed containers to prevent degradation. These conditions align with stability protocols for structurally similar triazolo-pyridazine derivatives, as noted in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of [1,2,4]triazolo[4,3-b]pyridazine derivatives for enhanced target binding?

  • Methodological Answer : SAR studies focus on substituent effects at the 3- and 6-positions. For instance, shows that replacing trifluoromethyl (3-CF3_3) with methyl or cyclopropyl groups alters bromodomain inhibition potency. Computational docking (e.g., using PDB 3BGQ in ) can identify key interactions, such as hydrogen bonding with GLU 171 or hydrophobic contacts, to prioritize substituents .

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets like kinases?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina or Glide) and molecular dynamics simulations are critical. demonstrates that triazolo-pyridazines exhibit hydrophobic and hydrogen-bond interactions with kinase active sites. Docking scores (range: -4.674 to -6.020) and binding pose validation via crystallography (e.g., 2.00 Å resolution data) improve prediction accuracy .

Q. How do modifications at the 3-position (trifluoromethyl) influence physicochemical properties and bioactivity?

  • Methodological Answer : The 3-CF3_3 group enhances lipophilicity (logP) and metabolic stability, as seen in and . Comparative studies with methyl or cyclopropyl substituents reveal reduced steric hindrance and altered binding kinetics. Solubility can be modulated via salt formation (e.g., HCl salts in ) or prodrug strategies .

Q. What advanced synthetic methods (e.g., flow chemistry) can improve scalability and yield for this compound?

  • Methodological Answer : Continuous flow reactors () optimize exothermic reactions and reduce side products. For example, coupling reactions under flow conditions with automated temperature control (35°C in ) enhance reproducibility. Catalytic systems (e.g., CuBr in ) further improve efficiency for cyclopropane integration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.